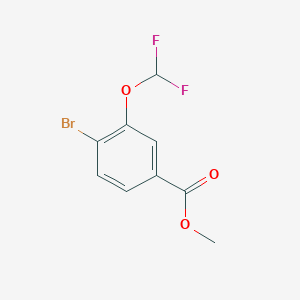

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one

Overview

Description

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one, also known as Chlorodiphenylpropanone (CDP), is a chemical compound that has been widely used in scientific research. It is a halogenated organic compound that contains a ketone group and is commonly used as a reagent in organic synthesis. CDP has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis and Crystal Structures

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one has been utilized in the synthesis of chalcone derivatives. These derivatives were characterized by various methods including FT-IR, elemental analysis, and single crystal X-ray diffraction. The study highlights the significance of these compounds in understanding molecular interactions and crystal structures (Salian et al., 2018).

Molecular Docking and Spectroscopic Studies

Research involving this compound has extended to molecular docking and spectroscopic studies. One study focused on a bioactive molecule related to 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one, where quantum chemical methods and vibrational spectral techniques were used. This research is pivotal in understanding the antimicrobial properties of these compounds, as well as their molecular structure and bonding interactions (Viji et al., 2020).

Catalytic Applications

The compound has been involved in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds. These compounds demonstrate efficient catalytic activity in the transfer hydrogenation of various ketones, showing promise in chemical synthesis and catalysis (Aydemir et al., 2014).

Vibrational and Structural Observations

Another study conducted a combined experimental and theoretical analysis of a molecule structurally related to 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one. This research provides insights into the molecular structure and vibrational spectra, essential for understanding the chemical properties of these compounds (ShanaParveen et al., 2016).

Solubility Studies

The solubility of related compounds in various organic solvents has been studied, which is crucial for practical applications in pharmaceuticals and material science. Understanding the solubility properties helps in the formulation and processing of these compounds (Li et al., 2007).

Antimicrobial and Antioxidant Activity

Synthesis and evaluation of derivatives of this compound have shown significant antimicrobial and antioxidant activities. These activities are essential for potential pharmaceutical applications and understanding the biological interactions of these compounds (Kumar et al., 2009).

properties

IUPAC Name |

1-chloro-3-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWOIDPXXWNJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)

![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)

![8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2738256.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)